molecular formula C10H14N2O4S B12645409 1H-Indole-3-ethylamine sulphate CAS No. 34685-69-3

1H-Indole-3-ethylamine sulphate

Cat. No.: B12645409
CAS No.: 34685-69-3
M. Wt: 258.30 g/mol
InChI Key: XYNMIXARELPXEJ-UHFFFAOYSA-N
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Description

1H-Indole-3-ethylamine sulphate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-ethylamine sulphate typically involves the reaction of indole with ethylamine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be further reacted with ethylamine to produce 1H-Indole-3-ethylamine. The sulphate salt is formed by reacting the amine with sulphuric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-ethylamine sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indole-3-ethylamine sulphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-3-ethylamine sulphate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors in cells, modulating signaling pathways and influencing cellular functions. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation .

Comparison with Similar Compounds

Uniqueness: 1H-Indole-3-ethylamine sulphate is unique due to its specific ethylamine substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

34685-69-3

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

2-(1H-indol-3-yl)ethanamine;sulfuric acid

InChI

InChI=1S/C10H12N2.H2O4S/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;1-5(2,3)4/h1-4,7,12H,5-6,11H2;(H2,1,2,3,4)

InChI Key

XYNMIXARELPXEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN.OS(=O)(=O)O

Related CAS

61-54-1 (Parent)

Origin of Product

United States

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